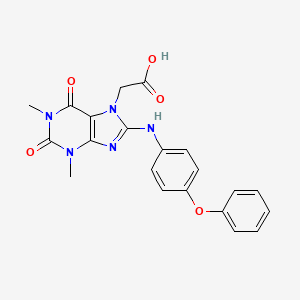

2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

This compound is a purine derivative featuring a 1,3-dimethyl-2,6-dioxo core structure modified at the 8-position with a (4-phenoxyphenyl)amino group and at the 7-position with an acetic acid moiety. Such structural modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-[1,3-dimethyl-2,6-dioxo-8-(4-phenoxyanilino)purin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-24-18-17(19(29)25(2)21(24)30)26(12-16(27)28)20(23-18)22-13-8-10-15(11-9-13)31-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKAXAPMGMYZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and amination to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxyphenyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their role in cellular processes. This compound may be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.

Medicine

In medicine, purine derivatives have been explored for their therapeutic potential. This compound could be investigated for its potential as an anti-cancer, anti-viral, or anti-inflammatory agent.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid would likely involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Acetic Acid vs. Acetamide : Acetic acid derivatives (e.g., target compound, ML 3000) often exhibit improved solubility and are associated with anti-inflammatory activity. Acetamide derivatives (e.g., ) may enhance membrane permeability and target affinity .

- In contrast, methoxy () or triazole-thio () groups alter electronic properties and steric hindrance .

Anticancer Activity

Anti-Inflammatory and Analgesic Activity

- ML 3000 (): A structurally distinct analog with dual COX/5-LOX inhibition (IC50 < 1 μM).

- Further in vitro assays are needed to confirm this hypothesis.

Metabolic and Hypoglycemic Effects

- Calcium Salt of 2-((5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () : Reduced blood glucose by 36.22% in rats, though less potent than glyburide. The triazole-thio-acetate scaffold may enhance bioavailability .

- Target Compound: No direct evidence of hypoglycemic activity, but the acetic acid moiety could facilitate interactions with glucose transporters or insulin signaling pathways.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: The phenoxyphenyl group in the target compound may reduce first-pass metabolism compared to smaller substituents (e.g., methoxy in ) due to steric protection of metabolically labile sites .

- Similarly, purine-acetic acid derivatives () exhibit low cytotoxicity in normal cells, suggesting a safety advantage over traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.